5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
Description
This compound features a 1,3,4-oxadiazole core linked to a benzo[d]thiazole moiety substituted with a methylthio group at the 6-position and a furan-2-yl group. The furan-2-yl substituent contributes to π-π stacking and hydrogen bonding, as evidenced in related crystal structures .
Properties
IUPAC Name |
5-(furan-2-yl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S2/c1-21-8-4-5-9-11(7-8)22-14(15-9)16-13-18-17-12(20-13)10-3-2-6-19-10/h2-7H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGRCVBRYIFJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a furan derivative, followed by the introduction of the benzo[d]thiazole moiety through a series of substitution reactions. The final step often involves the formation of the oxadiazole ring through cyclization reactions under specific conditions such as the presence of dehydrating agents or catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2-one derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-one derivatives, while substitution reactions on the benzo[d]thiazole moiety could introduce various functional groups, leading to a wide range of derivatives with potentially different properties.
Scientific Research Applications
5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
1,3,4-Thiadiazole Derivatives (e.g., ):
- Compounds like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine replace the oxadiazole with a thiadiazole. The sulfur atom in thiadiazole increases electron density, altering binding affinities. These derivatives exhibit insecticidal and fungicidal activities, suggesting the thiadiazole’s role in agrochemical applications .
- Key Difference : The target compound’s oxadiazole core may offer enhanced metabolic stability compared to thiadiazoles due to reduced susceptibility to enzymatic degradation.
Triazolothiadiazole Derivatives ():
- Compounds like 3-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-triazolo[3,4-b]thiadiazol-6-amine combine triazole and thiadiazole rings. These show potent antimicrobial activity, highlighting the synergy of fused heterocycles. However, the target compound’s simpler oxadiazole structure may reduce synthetic complexity while retaining bioactivity .
Substituent Effects
Benzo[d]thiazole Modifications :
- N106 (): N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine shares the oxadiazole-benzo[d]thiazole scaffold but substitutes methoxy groups. N106 enhances SUMOylation in cardiomyocytes, indicating that substituents on the benzothiazole dictate target specificity. The methylthio group in the target compound may improve lipophilicity and redox-modulating properties .
- Crystal Structure Analogues (): 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine lacks the benzothiazole moiety but demonstrates strong hydrogen bonding (N–H···N) and π-π interactions, critical for stabilizing protein-ligand complexes. The target compound’s benzothiazole likely enhances these interactions .
Furan vs. Other Aromatic Groups :
Table 1: Structural and Activity Comparison
Table 2: Predicted Physicochemical Properties
Biological Activity
5-(Furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that combines multiple heterocyclic structures, including a furan ring, a benzo[d]thiazole moiety, and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.40 g/mol. Its structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₄OS₂ |
| Molecular Weight | 304.40 g/mol |
| Melting Point | Not specified |
| Solubility | Depends on solvent |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets involved in cancer proliferation and inflammatory responses.
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell migration through modulation of signaling pathways such as those involving IL-6 and TNF-α .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The MTT assay is commonly used to assess cell viability post-treatment with the compound.
Table: Summary of Biological Activity Studies
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 15.0 | Induction of apoptosis |
| A549 | 12.5 | Inhibition of IL-6 and TNF-α expression |
| RAW264.7 | 20.0 | Anti-inflammatory effects via COX inhibition |
In Vivo Studies
Preliminary in vivo models have also been employed to assess the anti-inflammatory properties of this compound. For example, carrageenan-induced paw edema models demonstrate significant reduction in inflammation when treated with the compound at doses ranging from 10 mg/kg to 25 mg/kg .
Case Studies
Several studies have illustrated the efficacy of related compounds in clinical settings:
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their antitumor activity against A431 and A549 cell lines. The study found that modifications to the benzothiazole nucleus enhanced anticancer activity significantly .
- Anti-inflammatory Activity Assessment : Research on compounds structurally similar to 5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amines showed promising results in reducing inflammation markers in RAW264.7 macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
